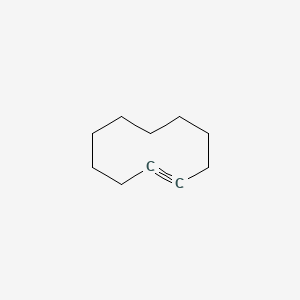

Cyclodecyne

Description

Structure

3D Structure

Properties

CAS No. |

3022-41-1 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

cyclodecyne |

InChI |

InChI=1S/C10H16/c1-2-4-6-8-10-9-7-5-3-1/h1-8H2 |

InChI Key |

BGMJEAAFHCTKBY-UHFFFAOYSA-N |

SMILES |

C1CCCCC#CCCC1 |

Canonical SMILES |

C1CCCCC#CCCC1 |

Other CAS No. |

3022-41-1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclodecyne from 1,2-Dibromocyclodecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclodecyne, a strained cycloalkyne of significant interest in chemical biology and materials science, from the readily available precursor 1,2-dibromocyclodecane. The core of this synthesis lies in a double dehydrobromination reaction, a classic yet effective method for the formation of alkynes. This document details the underlying chemical principles, provides established experimental protocols, summarizes key quantitative data, and presents visual representations of the reaction pathway and experimental workflow.

Introduction

This compound (C₁₀H₁₆) is a ten-membered carbocyclic alkyne. The inherent ring strain of the triple bond within the medium-sized ring bestows upon it unique reactivity, making it a valuable tool in various chemical applications, including copper-free click chemistry for bioconjugation. The synthesis of this compound from 1,2-dibromocyclodecane is a foundational method, first reported by Blomquist et al. in 1951, and remains a relevant transformation in organic synthesis.[1] This guide will focus on this established method, providing the necessary details for its successful implementation in a laboratory setting.

Reaction Principle and Pathway

The synthesis of this compound from 1,2-dibromocyclodecane proceeds via a double dehydrobromination, which is an elimination reaction.[1] This reaction typically employs a strong base to remove two equivalents of hydrogen bromide (HBr) from the vicinal dibromide. The reaction is believed to proceed in a stepwise manner through a vinyl bromide intermediate.

The overall transformation can be represented as follows:

C₁₀H₁₈Br₂ + 2 Base → C₁₀H₁₆ + 2 Base·HBr

A strong base, such as sodium amide (NaNH₂), is crucial for promoting the E2 (bimolecular elimination) mechanism, which is generally favored for this type of transformation. The choice of a high-boiling point solvent is also important to facilitate the reaction, which often requires elevated temperatures.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

This section details the experimental procedures for the synthesis of the precursor, 1,2-dibromocyclodecane, and its subsequent conversion to this compound.

Synthesis of 1,2-Dibromocyclodecane (Precursor)

The precursor, 1,2-dibromocyclodecane, is typically prepared by the bromination of cyclodecene.

Experimental Protocol: Bromination of Cyclodecene

-

Reaction Setup: A solution of cyclodecene in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane) is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. The flask is cooled in an ice bath to maintain a low temperature during the reaction.

-

Bromine Addition: A solution of bromine in the same solvent is added dropwise from the dropping funnel to the stirred solution of cyclodecene. The addition should be slow to control the exothermic reaction and prevent the formation of side products. The characteristic red-brown color of bromine should disappear as it reacts with the alkene.

-

Reaction Completion and Work-up: Once the addition is complete and the reaction mixture no longer decolorizes the bromine solution, the reaction is considered complete. The solvent is then removed under reduced pressure.

-

Purification: The crude 1,2-dibromocyclodecane can be purified by vacuum distillation.

Synthesis of this compound

The following protocol is based on the seminal work by Blomquist et al. and remains a standard procedure.

Experimental Protocol: Dehydrobromination of 1,2-Dibromocyclodecane

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The apparatus should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: A suspension of sodium amide (NaNH₂) in a high-boiling inert solvent, such as mineral oil or xylene, is prepared in the reaction flask.

-

Reactant Addition: A solution of 1,2-dibromocyclodecane in the same solvent is added dropwise from the dropping funnel to the stirred suspension of sodium amide. The reaction is typically exothermic and may require external cooling to maintain the desired temperature.

-

Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux for a specified period to ensure complete reaction.

-

Work-up: The reaction mixture is cooled to room temperature and then cautiously quenched by the slow addition of water or an aqueous ammonium chloride solution to destroy any unreacted sodium amide. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

-

Purification: The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by distillation. The crude this compound is then purified by vacuum distillation.

Caption: Experimental workflow for this compound synthesis.

Quantitative Data

The following tables summarize the key physical and reaction data for the compounds involved in this synthesis.

Table 1: Physical Properties of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 1,2-Dibromocyclodecane | C₁₀H₁₈Br₂ | 298.06 | ~130-135 (at 2 mmHg) |

| This compound | C₁₀H₁₆ | 136.24 | 78-80 (at 15 mmHg) |

Table 2: Reaction Parameters and Yield

| Reaction | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Dehydrobromination | NaNH₂ | Mineral Oil | 160-170 | 2 | ~40-50 | Blomquist et al., 1951 |

Note: Yields can vary depending on the purity of the starting materials and the precise reaction conditions.

Characterization of this compound

The successful synthesis of this compound can be confirmed through various spectroscopic techniques:

-

Infrared (IR) Spectroscopy: The presence of the alkyne C≡C stretch, typically appearing in the region of 2100-2260 cm⁻¹, is a key diagnostic peak. Due to the symmetry of the internal alkyne, this peak may be weak or absent.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum will show characteristic signals for the methylene protons of the cyclodecane ring. The protons adjacent to the triple bond will have a distinct chemical shift.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will show a characteristic signal for the sp-hybridized carbons of the triple bond, typically in the range of 65-90 ppm.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (136.24 g/mol ).

Safety Considerations

-

1,2-Dibromocyclodecane: This compound is a halogenated hydrocarbon and should be handled with care in a well-ventilated fume hood. Avoid skin and eye contact.

-

Sodium Amide (NaNH₂): Sodium amide is a highly reactive and corrosive solid. It reacts violently with water to produce ammonia gas. It should be handled under an inert atmosphere and appropriate personal protective equipment (PPE) should be worn.

-

This compound: While not as acutely toxic as some reagents, this compound is a strained and reactive molecule. Standard laboratory safety practices should be followed.

-

Solvents: The organic solvents used in this synthesis are flammable and may be harmful. Use in a well-ventilated area and away from ignition sources.

Conclusion

The synthesis of this compound from 1,2-dibromocyclodecane via double dehydrobromination is a well-established and reliable method. This guide provides the essential information for researchers to successfully perform this synthesis, from the preparation of the starting material to the purification and characterization of the final product. While the reported yields are moderate, this classical approach offers a straightforward route to a valuable and reactive cycloalkyne, enabling its use in a wide range of applications in modern chemistry. For higher yields, exploration of more recent synthetic methodologies may be warranted.

References

Synthesis of Cyclodecyne via Fritsch–Buttenberg–Wiechell Rearrangement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of cyclodecyne, a valuable strained alkyne, utilizing the Fritsch–Buttenberg–Wiechell (FBW) rearrangement. This powerful chemical transformation allows for the construction of the sterically strained ten-membered ring containing a triple bond, a motif of increasing interest in medicinal chemistry and materials science. This document outlines the core reaction mechanism, detailed experimental protocols for the synthesis of the requisite precursor from cyclodecanone, and the subsequent rearrangement to afford this compound.

Introduction to the Fritsch–Buttenberg–Wiechell Rearrangement

The Fritsch–Buttenberg–Wiechell (FBW) rearrangement is a chemical reaction that converts a 1,1-diaryl-2-halo-alkene to a 1,2-diaryl-alkyne upon treatment with a strong base, such as an alkoxide or an organolithium reagent.[1][2][3] The reaction is also applicable to substrates with alkyl substituents, making it a viable method for the synthesis of cyclic alkynes where the migrating group is part of a ring system.[1][2][3]

The generally accepted mechanism proceeds through a series of key steps:

-

Deprotonation: A strong base abstracts the vinylic proton, generating a vinyl anion.

-

Alpha-Elimination: The vinyl anion undergoes elimination of the halide ion to form a vinyl carbene intermediate.

-

1,2-Migration: A 1,2-alkyl or -aryl shift occurs, leading to the formation of the alkyne product.

The FBW rearrangement has proven to be a valuable tool for accessing strained cyclic alkynes, which are otherwise challenging to synthesize.

Experimental Protocols

The synthesis of this compound via the FBW rearrangement is a two-stage process. First, the readily available starting material, cyclodecanone, is converted to a suitable vinyl halide precursor. Subsequently, this precursor undergoes the FBW rearrangement to yield the target this compound.

Stage 1: Synthesis of 1,1-Dibromo-2-cyclodecylidenemethane

This stage employs a modification of the Corey-Fuchs reaction to convert cyclodecanone into the corresponding 1,1-dibromoalkene, the precursor required for the FBW rearrangement.

Materials:

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Cyclodecanone

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous Diethyl ether (Et₂O)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Ylide:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add carbon tetrabromide (2.0 eq) and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of triphenylphosphine (4.0 eq) in anhydrous dichloromethane to the cooled solution over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting dark red-brown mixture at 0 °C for 1 hour.

-

-

Reaction with Cyclodecanone:

-

Add a solution of cyclodecanone (1.0 eq) in anhydrous dichloromethane to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding hexane.

-

Filter the mixture through a pad of silica gel, washing with additional hexane to elute the product.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1,1-dibromo-2-cyclodecylidenemethane.

-

The crude product can be purified further by column chromatography on silica gel using hexane as the eluent.

-

Stage 2: Fritsch–Buttenberg–Wiechell Rearrangement to this compound

Materials:

-

1,1-Dibromo-2-cyclodecylidenemethane

-

Anhydrous Diethyl ether (Et₂O) or Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Ice-water

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Pentane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Rearrangement Reaction:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of 1,1-dibromo-2-cyclodecylidenemethane (1.0 eq) in anhydrous diethyl ether or THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.2 eq) to the cooled solution via syringe over 20 minutes, maintaining the temperature below -70 °C.

-

After the addition is complete, stir the mixture at -78 °C for 1 hour.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow addition of ice-water.

-

Add saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with pentane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and carefully concentrate the solvent at reduced pressure and low temperature to minimize evaporation of the volatile this compound.

-

The crude this compound can be purified by distillation under reduced pressure.

-

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound via the Fritsch–Buttenberg–Wiechell rearrangement. Yields are representative and may vary based on experimental conditions and scale.

| Stage | Reactant | Reagent 1 | Reagent 2 | Molar Ratio (Reactant:Reagent 1:Reagent 2) | Typical Yield |

| 1: Precursor Synthesis | Cyclodecanone | Carbon Tetrabromide | Triphenylphosphine | 1 : 2 : 4 | 70-85% |

| 2: FBW Rearrangement | 1,1-Dibromo-2-cyclodecylidenemethane | n-Butyllithium | - | 1 : 2.2 | 50-65% |

Visualizations

Reaction Mechanism

Caption: Mechanism of the Fritsch–Buttenberg–Wiechell Rearrangement.

Experimental Workflow

Caption: Overall experimental workflow for the synthesis of this compound.

References

cyclodecyne chemical formula and molar mass

An In-depth Technical Guide to Cyclodecyne: Chemical Properties and Synthesis

For researchers, scientists, and drug development professionals, a comprehensive understanding of cyclic alkynes is paramount for their application in novel synthetic pathways. This guide provides a technical overview of this compound, focusing on its fundamental chemical properties and a common experimental protocol for its synthesis.

Core Properties of this compound

This compound is a cycloalkyne, an organic compound containing a ten-carbon ring with one triple bond.[1] Its properties are of significant interest in various fields of chemical research.

Quantitative Data Summary

The fundamental quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Citations |

| Chemical Formula | C₁₀H₁₆ | [1][2][3][4] |

| Molar Mass | 136.234 g/mol | [3][5] |

| 136.238 g/mol | [1] | |

| 136.23 g/mol | [4] |

Synthesis of this compound: An Experimental Protocol

A prevalent method for the synthesis of this compound involves the double dehydrohalogenation of 1,2-dibromocyclodecane.[1] This elimination reaction is typically carried out using a strong base.

Methodology: Double Dehydrohalogenation

Objective: To synthesize this compound from 1,2-dibromocyclodecane.

Materials:

-

1,2-dibromocyclodecane

-

Potassium hydroxide (KOH) or Sodium amide (NaNH₂)

-

A high-boiling point solvent (e.g., mineral oil)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

-

Purification apparatus (e.g., for distillation or chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dibromocyclodecane in a suitable high-boiling point solvent under an inert atmosphere.

-

Addition of Base: Add a strong base, such as potassium hydroxide or sodium amide, to the solution.[1] The base should be added portion-wise to control the reaction rate.

-

Heating: Heat the reaction mixture to a temperature appropriate for the chosen solvent and base to facilitate the double dehydrohalogenation. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

-

Extraction: Extract the organic layer containing this compound using a suitable organic solvent.

-

Purification: Purify the crude product by distillation or column chromatography to isolate pure this compound.

Visualizing the Synthesis Workflow

The logical flow of the synthesis of this compound can be represented as a straightforward workflow.

Caption: Synthesis workflow for this compound production.

References

An In-depth Technical Guide to the Physical Properties of Cyclodecyne

For immediate release

This technical guide provides a detailed overview of the core physical properties of cyclodecyne (C₁₀H₁₆), a cyclic alkyne of significant interest in organic synthesis and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its boiling point and density, alongside standardized experimental protocols for their determination.

Core Physical Properties of this compound

This compound is a ten-carbon cycloalkyne that, due to ring strain, exhibits unique reactivity. An accurate understanding of its physical properties is crucial for its application in synthetic chemistry, particularly for reaction condition optimization and purification.

The boiling point and density of this compound have been reported in the literature. The following table summarizes these key physical constants.

| Physical Property | Value | Conditions | Reference(s) |

| Boiling Point | 205 °C | Standard Pressure | [1] |

| 204 °C | 760 mmHg | [2][3][4] | |

| Density | 0.898 g/cm³ | Standard State (25 °C, 100 kPa) | [1] |

| 0.86 g/cm³ | Not Specified | [2][3][4] |

Note: Minor variations in reported values can be attributed to differences in experimental conditions and purity of the sample.

Experimental Protocols for Property Determination

While specific experimental data for the determination of this compound's properties are not extensively published, standard methodologies for organic compounds are applicable. The following protocols outline established procedures for accurately measuring the boiling point and density of a liquid sample such as this compound.

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.

Apparatus:

-

Thiele tube

-

High-temperature mineral oil or silicone oil

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Clamp and stand

Procedure:

-

Sample Preparation: A small amount (approximately 0.5 mL) of purified this compound is placed into the small test tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

Assembly: The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing heat-stable oil, making sure the oil level is above the sample.

-

Heating: The side arm of the Thiele tube is gently heated. The shape of the tube promotes the circulation of the oil, ensuring uniform heating.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit, creating a slow stream of bubbles. Heating is continued until a steady and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the this compound is overcoming the atmospheric pressure.

-

Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube. At this moment, the vapor pressure of the sample is equal to the atmospheric pressure.[1]

-

Barometric Pressure: The ambient barometric pressure should be recorded, as the boiling point is dependent on it.

A vibrating tube densitometer provides a highly accurate and rapid method for determining the density of liquids.

Apparatus:

-

Vibrating tube densitometer (e.g., Anton Paar DMA series)

-

Syringe for sample injection

-

Thermostatic control unit

-

Calibrating fluids (e.g., dry air and deionized water)

Procedure:

-

Calibration: The instrument is calibrated according to the manufacturer's instructions, typically using dry air and ultrapure water at a precisely controlled temperature (e.g., 25.00 °C).

-

Sample Introduction: A sample of purified this compound is injected into the oscillating U-tube of the densitometer using a syringe. Care must be taken to avoid introducing air bubbles.

-

Temperature Equilibration: The sample is allowed to thermally equilibrate to the set temperature. The instrument's integrated thermostat ensures precise temperature control.

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample. The density of the sample is directly proportional to the square of the oscillation period. The instrument's software automatically calculates and displays the density value.

-

Cleaning: After the measurement, the U-tube is thoroughly cleaned with appropriate solvents (e.g., ethanol followed by acetone) and dried to prepare for the next sample.

Synthesis and Workflow Visualization

The synthesis of this compound is a critical process for its study and application. One common and effective method is the double dehydrohalogenation of a dihalocycloalkane precursor. This workflow illustrates the key stages of this synthetic route.

Caption: Synthetic workflow for this compound via double dehydrohalogenation.

References

An In-depth Technical Guide to the Stability and Storage of Cyclodecyne

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the stability and storage considerations for cyclodecyne, a key reagent in bioorthogonal chemistry. The document details the inherent reactivity of this strained alkyne, offers best practices for its handling and storage, and provides relevant experimental protocols and data.

Introduction to this compound

This compound is a cyclic alkyne with the chemical formula C₁₀H₁₆.[1][2] It consists of a ten-carbon atom ring containing one triple bond.[1] This structure imparts significant ring strain, which is the driving force behind its utility in chemical synthesis.[3] While less strained and consequently less reactive than its smaller-ring counterparts like cyclooctynes (e.g., DBCO, DIFO, BCN), this compound is a valuable tool in various chemical transformations, most notably in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][5] This reaction allows for the formation of a stable triazole linkage with an azide-functionalized molecule without the need for a toxic copper catalyst, making it suitable for applications in biological systems.[3][6]

Stability and Reactivity of this compound

The primary determinant of this compound's chemical behavior is the substantial ring strain within the ten-membered ring. This strain is released upon undergoing cycloaddition reactions, which is the thermodynamic driving force for its reactivity.[3]

-

Inherent Reactivity: Due to its high reactivity, this compound is often not isolated and stored for extended periods. Instead, it is typically generated in situ and immediately used in a subsequent reaction, such as a cycloaddition.[1]

-

Strain-Promoted Cycloaddition: The principle application of this compound's reactivity is in SPAAC. The reaction involves a [3+2] cycloaddition between the strained alkyne and an azide, forming a stable triazole.[3] The high energy of the strained alkyne lowers the activation energy of the reaction, allowing it to proceed readily under mild, often biological, conditions.[5]

-

Decomposition: While specific decomposition pathways for isolated this compound are not extensively detailed in the provided literature, highly strained alkynes are susceptible to oligomerization or reaction with atmospheric components. The high reactivity that makes them useful also contributes to their limited shelf life as a pure substance.

Storage and Handling Considerations

Given the reactive nature of this compound, careful storage and handling are paramount to maintain its chemical integrity. While specific stability studies on this compound are not widely published, general best practices for storing reactive organic compounds should be strictly followed.

General Recommendations:

-

Solid Storage: If obtained in a solid form, this compound should be stored in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with oxygen or moisture. Storage at low temperatures, such as -20°C, is recommended to minimize degradation.

-

Solution Storage: It is highly recommended to prepare solutions of this compound fresh for each use. If short-term storage is unavoidable, stock solutions should be prepared in a dry, aprotic solvent, aliquoted into tightly sealed vials to minimize freeze-thaw cycles, and stored at -20°C for a period generally not exceeding one month.

-

Handling: Before opening, the vial should be allowed to warm to room temperature for at least 60 minutes to prevent condensation of atmospheric moisture onto the cold compound. All manipulations should be carried out under an inert atmosphere.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₆ | [1][2] |

| Molar Mass | 136.238 g·mol⁻¹ | [1] |

| Boiling Point | 205 °C (401 °F; 478 K) | [1] |

| Density | 0.898 g/cm³ | [1] |

| CAS Number | 3022-41-1 | [1][2] |

Key Experimental Protocols

Synthesis of this compound via Dehydrohalogenation

A common method for synthesizing this compound is through the double dehydrohalogenation of 1,2-dibromocyclodecane using a strong base.[1] The following is a representative protocol based on this synthetic strategy.

Materials and Equipment:

-

1,2-dibromocyclodecane

-

Potassium hydroxide (KOH) or Sodium amide (NaNH₂)

-

High-boiling point solvent (e.g., mineral oil, diethylene glycol)

-

Three-necked round-bottomed flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Inert atmosphere setup (Argon or Nitrogen)

-

Distillation apparatus

Procedure:

-

Set up the three-necked flask with a mechanical stirrer, reflux condenser, and an inlet for inert gas.

-

Under a positive pressure of argon, charge the flask with the high-boiling solvent and the strong base (e.g., potassium hydroxide).

-

Begin stirring and heat the mixture to the appropriate reaction temperature (this will depend on the chosen solvent and base).

-

Slowly add a solution of 1,2-dibromocyclodecane in the same solvent to the reaction mixture.

-

Maintain the reaction at reflux for several hours, monitoring the progress by a suitable method (e.g., TLC or GC-MS of quenched aliquots).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Isolate the crude this compound by steam distillation or solvent extraction.

-

Purify the isolated product by fractional distillation under reduced pressure.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general workflow for using a cycloalkyne like this compound to label an azide-containing biomolecule.

Materials and Equipment:

-

This compound (or a derivative) solution in a biocompatible solvent (e.g., DMSO)

-

Azide-functionalized molecule (e.g., protein, nucleic acid) in a suitable buffer (e.g., PBS)

-

Reaction vessels (e.g., microcentrifuge tubes)

-

Incubator or shaker

-

Analytical equipment for verifying conjugation (e.g., SDS-PAGE, mass spectrometry, fluorescence imaging)

Procedure:

-

Prepare a stock solution of this compound in an appropriate organic solvent like DMSO.

-

To a solution of the azide-functionalized biomolecule in an aqueous buffer, add the this compound stock solution. The final concentration of the organic solvent should typically be kept low (e.g., <5% v/v) to maintain the integrity of the biomolecule.

-

Incubate the reaction mixture at a desired temperature (e.g., 4°C, room temperature, or 37°C) with gentle shaking. Reaction times can vary from minutes to hours depending on the reactivity of the specific cycloalkyne and the concentrations of the reactants.[5]

-

Monitor the progress of the conjugation.

-

Once the reaction is complete, the resulting bioconjugate can be purified from unreacted labeling reagents using standard techniques such as dialysis, size-exclusion chromatography, or precipitation.

-

Analyze the purified bioconjugate to confirm successful labeling and determine the degree of labeling.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Caption: General signaling pathway of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioconjugation application notes [bionordika.fi]

The Enigmatic Dienophile: An In-depth Technical Guide to the Anticipated Reactivity of Cyclodecyne in Diels-Alder Reactions

For Immediate Release

A comprehensive review of the theoretical underpinnings and prospective experimental exploration of cyclodecyne's role in [4+2] cycloaddition reactions, addressing a notable gap in current chemical literature for researchers, scientists, and professionals in drug development.

While the Diels-Alder reaction stands as a cornerstone of modern organic synthesis, providing a powerful tool for the construction of six-membered rings, the reactivity of medium-sized cycloalkynes, particularly this compound, remains a largely uncharted territory.[1][2][3] This technical guide synthesizes the foundational principles of [4+2] cycloadditions and extrapolates the expected behavior of this compound as a dienophile, offering a roadmap for future experimental and computational investigations.

The Diels-Alder Reaction: A Fundamental Overview

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile (an alkene or alkyne) that forms a cyclohexene or cyclohexadiene ring.[2][3] The reaction is thermally allowed and proceeds through a cyclic transition state, making it a highly stereospecific and predictable method for ring formation.[2] Key to the reaction's utility is the ability to control its rate and selectivity through the electronic nature of the reactants; typically, electron-rich dienes react faster with electron-poor dienophiles in so-called "normal electron-demand" Diels-Alder reactions.[3]

Cycloalkynes as Dienophiles: The Role of Ring Strain

The reactivity of alkynes as dienophiles in Diels-Alder reactions is well-established. However, the incorporation of the alkyne into a cyclic system introduces ring strain, which can significantly influence its reactivity. Smaller cycloalkynes, such as cyclooctyne, are highly strained due to the deformation of the ideal 180° bond angle of the sp-hybridized carbon atoms. This strain is released upon cycloaddition, providing a thermodynamic driving force for the reaction. This principle is famously exploited in strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry.

For this compound, a ten-membered ring, the degree of ring strain is considerably less than that of cyclooctyne but still present. It is anticipated that this residual strain would enhance its reactivity as a dienophile compared to linear alkynes. Computational studies using the distortion/interaction model have been instrumental in quantifying the impact of ring strain on the activation barriers of cycloaddition reactions.[4] This model separates the activation energy into the energy required to distort the reactants into their transition state geometries (distortion energy) and the favorable interaction energy between the distorted molecules. For strained cycloalkynes, the pre-distortion of the alkyne moiety is expected to lower the overall activation barrier.

Anticipated Reactivity of this compound

In the absence of direct experimental data, the reactivity of this compound in Diels-Alder reactions can be predicted based on established principles. It is expected to be a more reactive dienophile than its linear counterparts due to its inherent ring strain. The reaction of this compound with common dienes, such as cyclopentadiene or furan, would likely require thermal conditions to proceed at a reasonable rate, given its reduced strain compared to smaller cycloalkynes. The stereoselectivity of the reaction, particularly with cyclic dienes, would be an interesting area of investigation, with the potential for both endo and exo products.

Future Directions: Experimental and Computational Exploration

The dearth of literature on this compound's Diels-Alder reactivity presents a clear opportunity for new research. A systematic study involving the synthesis of this compound and its reaction with a variety of dienes under different conditions would provide invaluable quantitative data.

Hypothetical Experimental Protocol

A general protocol for investigating the Diels-Alder reaction of this compound with a model diene like cyclopentadiene is outlined below.

Table 1: Hypothetical Experimental Protocol for the Diels-Alder Reaction of this compound with Cyclopentadiene

| Step | Procedure | Notes |

| 1. Reactant Preparation | Freshly crack dicyclopentadiene by heating to ~180 °C and collecting the cyclopentadiene monomer by distillation. Dissolve this compound (1.0 equiv) in a high-boiling, inert solvent (e.g., toluene or xylene) in a sealed reaction vessel. | Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately after cracking.[5][6] |

| 2. Reaction Execution | Add a slight excess of freshly cracked cyclopentadiene (1.2 equiv) to the solution of this compound. Heat the reaction mixture at a controlled temperature (e.g., 80-120 °C) and monitor the reaction progress by GC-MS or TLC. | The optimal temperature and reaction time would need to be determined empirically. |

| 3. Product Isolation | Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. | |

| 4. Purification | Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient). | |

| 5. Characterization | Characterize the purified product(s) by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry to confirm the structure and determine the stereochemistry of the adduct(s). | |

| 6. Kinetic Analysis | To determine the reaction kinetics, set up parallel reactions at various temperatures and monitor the disappearance of reactants and the appearance of products over time using a quantitative technique like GC with an internal standard. | This data would allow for the calculation of the activation parameters of the reaction. |

The Role of Computational Chemistry

Theoretical studies will be crucial in elucidating the reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to model the transition states of the Diels-Alder reaction of this compound with various dienes. These calculations can provide valuable insights into the activation energies, reaction thermodynamics, and the origins of stereoselectivity.[7][8][9] Such computational work can guide experimental design and help to rationalize the observed reactivity patterns.

Visualizing the Concepts

To further clarify the principles discussed, the following diagrams illustrate the general Diels-Alder mechanism, a logical workflow for investigating this compound's reactivity, and the concept of ring strain in cycloalkynes.

Conclusion

The reactivity of this compound in Diels-Alder reactions represents a compelling and underexplored area of organic chemistry. While direct experimental evidence is currently lacking, a strong theoretical framework suggests that this compound should serve as a moderately activated dienophile. This technical guide provides a foundation for future research by outlining the key principles, proposing a clear experimental strategy, and emphasizing the synergistic role of computational chemistry. The elucidation of this compound's reactivity will not only fill a fundamental knowledge gap but also potentially unlock new synthetic pathways for the construction of complex cyclic molecules relevant to drug discovery and materials science.

References

- 1. Show how Diels–Alder reactions might be used to synthesize the fo... | Study Prep in Pearson+ [pearson.com]

- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. Diels-Alder Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. eprints.koyauniversity.org [eprints.koyauniversity.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Historical Synthesis of Cyclononyne and Cyclodecyne

For Researchers, Scientists, and Drug Development Professionals

The synthesis of medium-sized rings, such as the nine-membered cyclononyne and ten-membered cyclodecyne, represents a significant challenge in organic chemistry. The inherent angle and transannular strain of these systems preclude many of the straightforward cyclization strategies effective for smaller or larger rings. This technical guide provides an in-depth exploration of the seminal historical methods developed to construct these valuable cyclic alkynes, presenting key quantitative data, detailed experimental protocols, and logical workflow diagrams to illuminate the foundational achievements in this field.

The Synthesis of Cyclononyne (C₉H₁₄)

The first successful isolation and characterization of cyclononyne was a landmark achievement, demonstrating that strained cyclic alkynes could be prepared despite their inherent instability. A prevalent historical approach originates from the corresponding saturated ketone, cyclononanone.

One of the foundational methods for synthesizing cyclononyne involves the conversion of 1,2-cyclononanedione into its dihydrazone, followed by oxidation.[1] This multi-step process transforms a cyclic diketone into the desired alkyne.

Caption: Synthetic pathway from a diketone to cyclononyne.

| Precursor | Key Reagents | Product | Reported Yield | Boiling Point | Reference |

| 1,2-Cyclononanedione | 1. Hydrazine2. Mercuric Oxide (HgO) | Cyclononyne | Not specified in abstract | 68 °C @ 15 Torr | Blomquist et al. (Implied)[1] |

This protocol is based on the general transformation described in the literature[1].

Materials:

-

1,2-Cyclononanedione dihydrazone

-

Mercuric Oxide (HgO), yellow

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Solvent (e.g., Toluene or a high-boiling ether)

-

Standard glassware for reflux and distillation

Procedure:

-

Reaction Setup: A solution of 1,2-cyclononanedione dihydrazone in the chosen anhydrous solvent is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Reagents: Yellow mercuric oxide (typically 4-5 equivalents) and anhydrous sodium sulfate are added to the solution.

-

Reaction Execution: The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by the evolution of nitrogen gas and a color change as the mercuric oxide is consumed.

-

Workup: After the reaction is complete (cessation of gas evolution), the mixture is cooled to room temperature. The solid mercury salts and sodium sulfate are removed by filtration.

-

Isolation and Purification: The solvent is carefully removed from the filtrate by distillation. The crude cyclononyne is then purified by vacuum distillation to yield the final product.

The Synthesis of this compound (C₁₀H₁₆)

The synthesis of this compound was reported by Blomquist et al. in 1951, as part of broader studies into medium-ring hydrocarbons.[2] A common and historically significant route involves the dehydrohalogenation of a di-substituted cyclodecane precursor.

Caption: Elimination pathway for the synthesis of this compound.

| Precursor | Key Reagents | Product | Reported Yield | Boiling Point | Reference |

| 1-Bromocyclodecene | Potassium tert-butoxide | This compound | 35% | 80-81 °C @ 16 mm | Blomquist et al., 1951 |

| 1,2-Dibromocyclodecane | Sodium Amide (NaNH₂) | This compound | Not specified | 205 °C (atm) | General Method[2] |

This protocol is adapted from the seminal work of Blomquist and colleagues.

Materials:

-

1-Bromocyclodecene

-

Potassium tert-butoxide

-

Anhydrous, high-boiling solvent (e.g., N-methyl-2-pyrrolidone or dimethyl sulfoxide)

-

Standard inert atmosphere glassware for heating

Procedure:

-

Reaction Setup: A flame-dried, three-neck flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The flask is charged with a solution of potassium tert-butoxide in the anhydrous solvent.

-

Heating: The base suspension is heated to a high temperature (e.g., >150 °C) under a nitrogen atmosphere.

-

Addition of Precursor: 1-Bromocyclodecene is added dropwise to the hot, stirred suspension of the base over a period of 1-2 hours.

-

Reaction Execution: After the addition is complete, the mixture is maintained at the elevated temperature for an additional period to ensure complete reaction.

-

Workup and Isolation: The reaction mixture is cooled and then poured into a mixture of ice and water. The aqueous mixture is extracted several times with a low-boiling hydrocarbon solvent (e.g., pentane or diethyl ether).

-

Purification: The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO₄). The solvent is removed by distillation, and the resulting crude product is purified by vacuum distillation to afford pure this compound.

References

An In-depth Technical Guide to the Electronic Properties of Cyclodecyne for Materials Science

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cycloalkynes, cyclic analogs of alkynes, represent a fascinating class of molecules characterized by a carbon ring containing a triple bond. The linear geometry inherent to the C-C≡C-C unit imposes significant ring strain, particularly in smaller rings. This strain is not merely a structural curiosity; it profoundly influences the molecule's electronic properties and reactivity. Cyclodecyne (C₁₀H₁₆), a ten-membered ring cycloalkyne, exists at a pivotal point where ring strain becomes less severe, allowing for its isolation, yet it retains unique electronic characteristics endowed by its non-linear triple bond.[1]

In materials science, the electronic properties of organic molecules—such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding HOMO-LUMO gap—are critical determinants of their function. These parameters govern charge transport, optical absorption, and reactivity, making them central to applications in organic electronics, sensors, and bio-conjugation chemistry. While direct experimental data on this compound is limited, this guide synthesizes theoretical principles and data from closely related cycloalkynes to provide a comprehensive overview of its potential electronic properties and their relevance.

The high reactivity of strained cycloalkynes, driven by the desire to relieve ring strain, makes them prime candidates for catalyst-free bioorthogonal reactions, such as Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC), which has applications in drug development and materials functionalization.[2] Understanding the electronic underpinnings of this reactivity is crucial for designing next-generation materials and therapeutics.

Core Electronic Properties: The Role of Ring Strain

The primary factor governing the electronic properties of cycloalkynes is the mechanical bending of the alkyne bond from its ideal 180° geometry. This distortion has two major consequences on the frontier molecular orbitals:

-

Destabilization of the HOMO: The bending of the alkyne causes the two orthogonal π-orbitals to lose degeneracy. The in-plane π-orbital mixes with the σ-framework, raising its energy level. This destabilized HOMO is more willing to donate electrons, enhancing the molecule's nucleophilicity.

-

Stabilization of the LUMO: Concurrently, the anti-bonding π*-orbital, which serves as the LUMO, is lowered in energy. This makes the molecule a better electron acceptor, increasing its electrophilicity.

The combined effect is a significant reduction in the HOMO-LUMO gap compared to linear alkynes. A smaller HOMO-LUMO gap is a hallmark of increased reactivity and is associated with a red-shift (a shift to longer wavelengths) in the molecule's optical absorption spectrum.[3]

Quantitative Electronic Properties of Strained Cycloalkynes

| Property | Cyclooctyne (C₈H₁₂) | Cyclononyne (C₉H₁₄) | Linear Alkyne (2-Butyne) |

| HOMO Energy (eV) | -6.5 | -6.6 | -6.8 |

| LUMO Energy (eV) | 0.5 | 0.5 | 1.3 |

| HOMO-LUMO Gap (eV) | 7.0 | 7.1 | 8.1 |

Table 1: Computed Frontier Orbital Energies of Cycloalkynes.

Ionization Potential and Electron Affinity

Ionization Potential (IP) and Electron Affinity (EA) are fundamental properties that quantify the energy required to remove an electron and the energy released when an electron is added, respectively. These can be estimated from HOMO and LUMO energies, though more accurate methods involve direct calculation of the energy difference between the neutral molecule and its corresponding ion (the ΔE method).

Within the framework of DFT, a common approximation via Koopmans' theorem is:

-

IP ≈ -E(HOMO)

-

EA ≈ -E(LUMO)

It is important to note that this is an approximation, and values derived from more rigorous ΔE calculations are generally more reliable.[5][6][7]

| Property | Cyclooctyne (C₈H₁₂) | Cyclononyne (C₉H₁₄) | Linear Alkyne (2-Butyne) |

| Est. Ionization Potential (eV) | 6.5 | 6.6 | 6.8 |

| Est. Electron Affinity (eV) | -0.5 | -0.5 | -1.3 |

Table 2: Estimated Ionization Potential and Electron Affinity based on Frontier Orbital Energies.

Experimental & Computational Protocols

Characterizing the electronic properties of a molecule like this compound involves a combination of computational modeling and experimental spectroscopy and electrochemistry.

Computational Protocol: Density Functional Theory (DFT)

DFT is a powerful quantum chemical method used to calculate the electronic structure of molecules. It offers a balance of accuracy and computational cost for determining properties like HOMO/LUMO energies.

Objective: To calculate the optimized geometry, HOMO energy, LUMO energy, Ionization Potential (IP), and Electron Affinity (EA) of this compound.

Methodology:

-

Structure Generation: Construct a 3D model of the this compound molecule.

-

Geometry Optimization:

-

Select a suitable DFT functional and basis set. A common choice for organic molecules is the B3LYP functional with a 6-31G(d) or larger basis set. For strained systems, functionals like M06-2X may provide higher accuracy.[4]

-

Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

-

Confirm the optimized structure is a true minimum by performing a frequency calculation; no imaginary frequencies should be present.

-

-

Frontier Orbital Analysis:

-

From the optimized geometry, perform a single-point energy calculation.

-

The output will list the energies of all molecular orbitals. Identify the highest energy occupied orbital (HOMO) and the lowest energy unoccupied orbital (LUMO). The HOMO-LUMO gap is the difference between these two values.

-

-

IP and EA Calculation (ΔE Method):

-

Ionization Potential (IP): Create a cation of the molecule by removing one electron (charge = +1). Perform a geometry optimization and single-point energy calculation on this cation. The adiabatic IP is calculated as: IP = E(cation) - E(neutral)

-

Electron Affinity (EA): Create an anion of the molecule by adding one electron (charge = -1). Perform a geometry optimization and single-point energy calculation on this anion. The adiabatic EA is calculated as: EA = E(neutral) - E(anion)

-

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of a molecule.[8] From these potentials, the HOMO and LUMO energy levels can be estimated.

Objective: To determine the oxidation and reduction potentials of this compound to estimate its HOMO and LUMO energies.

Methodology:

-

Cell Assembly: A standard three-electrode cell is used, containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[6]

-

Solution Preparation: Prepare a solution of the analyte (this compound) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Internal Standard: Add a small amount of an internal standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).

-

Measurement:

-

Deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Connect the electrodes to a potentiostat.

-

Scan the potential, first in the anodic (positive) direction to find the oxidation peak (E_ox), and then in the cathodic (negative) direction to find the reduction peak (E_red).

-

-

Data Analysis:

-

Measure the onset potentials for the oxidation and reduction waves.

-

Reference these potentials against the Fc/Fc⁺ couple (E₁/₂ = 0 V vs Fc/Fc⁺).

-

Calculate the HOMO and LUMO energies using the empirical formulas (potentials vs Fc/Fc⁺):

-

E(HOMO) [eV] = -[E(onset, ox) + 4.8]

-

E(LUMO) [eV] = -[E(onset, red) + 4.8] (Note: The value of 4.8 eV is an empirical factor to reference the Fc/Fc⁺ couple to the vacuum level, and may vary slightly in the literature.)

-

-

Experimental Protocol: UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap.

Objective: To determine the optical band gap of this compound.

Methodology:

-

Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane or ethanol).

-

Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.

-

Sample Measurement: Record the absorption spectrum of the this compound solution.

-

Data Analysis:

-

Identify the wavelength corresponding to the onset of the lowest energy (longest wavelength) absorption peak (λ_onset).

-

Convert this wavelength to energy to find the optical gap (E_gap):

-

E_gap [eV] = 1240 / λ_onset [nm]

-

-

Logical Relationships & Materials Science Implications

The interplay between the molecular structure of this compound and its electronic properties is key to its potential in materials science. The inherent ring strain directly modulates the frontier orbital energies, which in turn dictates the material's behavior.

-

Organic Electronics: The tunability of the HOMO-LUMO gap through strain engineering is a powerful concept. For a material to be an effective organic semiconductor, its HOMO and LUMO levels must align properly with the work functions of the electrodes to allow for efficient charge injection. The relatively high HOMO and low LUMO of strained alkynes could be beneficial in certain device architectures.

-

Sensing: Changes in the local environment could potentially alter the strain or electronic nature of the this compound ring, leading to a detectable shift in its optical or electrochemical properties. This forms a basis for the design of novel chemical sensors.

-

Polymer Science: Incorporating this compound moieties into polymer backbones could introduce specific electronic functionalities. Furthermore, its high reactivity in click chemistry allows for the precise and efficient functionalization of polymer chains, enabling the creation of complex, well-defined macromolecular architectures for advanced materials.

Conclusion

This compound stands as a molecule of significant interest for materials science due to the intimate connection between its strained structure and its electronic properties. While a comprehensive experimental dataset for this compound itself remains to be established, computational modeling and data from related cycloalkynes provide a robust framework for understanding its behavior. The key takeaway is the reduction of the HOMO-LUMO gap driven by the mechanical bending of the alkyne, which enhances both its reactivity and alters its optical properties. The detailed computational and experimental protocols provided herein offer a clear pathway for researchers to probe the properties of this compound and its derivatives, paving the way for their rational design and integration into the next generation of advanced functional materials.

References

- 1. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Structural Distortion of Cycloalkynes Influences Cycloaddition Rates both by Strain and Interaction Energies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. physical chemistry - DFT Calculations, Atomic Ionization Potentials -- Which Exchange-Correlation Functional to Use, to Preserve Koopmans' Theorem? - Physics Stack Exchange [physics.stackexchange.com]

- 7. dovepress.com [dovepress.com]

- 8. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

Understanding Ring Strain in Cyclodecyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclodecyne, a ten-membered carbocycle containing a triple bond, represents a fascinating intersection of conformational flexibility and inherent molecular strain. Unlike smaller, highly reactive cycloalkynes, this compound is isolable, yet it possesses significant ring strain that influences its structure, stability, and chemical reactivity. This technical guide provides an in-depth analysis of the core principles governing ring strain in this compound. It consolidates thermochemical data, discusses geometric distortions, and outlines the key experimental and computational methodologies used to quantify and understand this phenomenon. This document is intended to serve as a comprehensive resource for professionals in organic synthesis, medicinal chemistry, and materials science who leverage the unique properties of strained alkynes.

The Nature of Ring Strain in Cycloalkynes

Ring strain is the excess potential energy of a cyclic molecule compared to its strain-free acyclic analogue.[1] In cycloalkynes, this energy arises from several distinct contributions, primarily due to the geometric demands of incorporating a linear alkyne moiety (R-C≡C-R) into a cyclic framework. The primary contributors to ring strain are:

-

Angle Strain: This is the most significant factor in medium-ring alkynes. The ideal bond angle for sp-hybridized carbons in an alkyne is 180°. Forcing these carbons into a ten-membered ring necessitates a substantial deviation from this ideal linear geometry, leading to inefficient orbital overlap and increased energy.[2]

-

Torsional Strain (Pitzer Strain): This arises from the eclipsing of bonds on adjacent atoms. The carbon chain of this compound must adopt conformations that can lead to unfavorable eclipsing interactions between hydrogen atoms.

-

Transannular Strain (Prelog Strain): This is a steric interaction between non-adjacent atoms that are forced into close proximity across the ring. In the various conformations of this compound, hydrogen atoms on opposite sides of the ring can approach each other closely, causing van der Waals repulsion.[3]

These combined strain elements make this compound thermodynamically less stable than a comparable open-chain alkyne, which is reflected in its thermochemical properties and heightened reactivity.

Quantitative Analysis of Strain in this compound

Direct experimental measurement of all geometric and energetic parameters for this compound is challenging. However, a combination of experimental thermochemistry and computational chemistry provides a robust quantitative picture of its strain.

Thermochemical Data and Strain Energy

The strain energy of this compound can be reliably estimated from its heat of hydrogenation. The hydrogenation of an alkyne to an alkane is an exothermic process, and the amount of heat released is inversely proportional to the stability of the starting alkyne. A strained alkyne is higher in energy and therefore releases less heat upon hydrogenation compared to a similar, strain-free alkyne.

The total strain energy is calculated by comparing the experimental heat of hydrogenation of this compound with that of a reference unstrained internal alkyne.

Strain Energy (SE) ≈ |ΔH°hydrog (strain-free)| - |ΔH°hydrog (cyclic)|

The data in Table 1 summarizes this calculation, providing a quantitative measure of the ring strain in this compound.

| Parameter | Value (kcal/mol) | Value (kJ/mol) | Source / Method |

| ΔH°hydrog (this compound → Cyclodecane) | -56.5 ± 0.2 | -236.2 ± 1.0 | Experimental (NIST)[4] |

| ΔH°hydrog (Unstrained Dialkyl Alkyne) | ~ -69.3 | ~ -290 | Reference (e.g., 2-Butyne)[5] |

| ΔH°f (liquid Cyclodecane) | -49.5 | -207.2 | Experimental (NIST)[6][7][8] |

| Calculated Total Strain Energy | ~ 12.8 | ~ 53.6 | Calculation |

Table 1: Thermochemical data and calculated strain energy for this compound.

Geometric Parameters

The most direct manifestation of angle strain in this compound is the bending of the C-C≡C-C unit. While a crystal structure of this compound is not available, computational studies on medium-ring alkynes consistently show significant deviation from linearity. Table 2 contrasts the ideal geometry with the expected geometry for this compound based on these computational models.

| Geometric Parameter | Ideal Value | Expected Value in this compound | Consequence |

| C-C≡C Bond Angle | 180° | ~160° - 165° | Significant Angle Strain |

| C≡C Bond Length | ~1.20 Å | ~1.21 Å | Minor Lengthening |

Table 2: Ideal vs. expected geometric parameters for the alkyne moiety in this compound. Expected values are based on computational models and data from similar strained cycloalkynes.[1]

Experimental and Computational Protocols

Representative Synthesis of this compound

Cycloalkynes are commonly synthesized via a double dehydrohalogenation of a dihaloalkane. The following is a representative protocol for the synthesis of this compound from 1,1-dibromocyclodecane.

Protocol: Synthesis via Double Dehydrohalogenation [9][10]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. The flask is charged with a solution of 1,1-dibromocyclodecane in anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath.

-

First Elimination: A solution of lithium diisopropylamide (LDA) in THF (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material and formation of the intermediate vinyl bromide.

-

Second Elimination: After the first elimination is complete, a solution of n-butyllithium (n-BuLi) in hexanes (1.2 equivalents) is added dropwise at -78 °C.

-

Quench and Workup: The reaction mixture is allowed to warm slowly to room temperature and stirred for several hours. The reaction is then carefully quenched by the slow addition of water at 0 °C.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Determination of Strain Energy by Bomb Calorimetry

The heat of combustion (ΔH°c), from which the standard enthalpy of formation (ΔH°f) is derived, is determined using a bomb calorimeter. This value can be compared to a theoretical strain-free value to calculate strain energy.

Protocol: Bomb Calorimetry for a Liquid Hydrocarbon [2][11][12][13][14]

-

Sample Preparation: A precise mass (typically 0.7-1.0 g) of liquid this compound is weighed into a crucible. A known length of fuse wire is attached to the electrodes of the bomb head, with the wire submerged in the liquid sample.

-

Bomb Assembly: 1 mL of distilled water is added to the bomb to ensure saturation of the internal atmosphere with water vapor. The bomb is sealed and purged with oxygen, then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter bucket. The calorimeter is sealed, and the system is allowed to reach thermal equilibrium.

-

Ignition and Data Collection: The initial temperature is recorded for several minutes to establish a baseline. The sample is then ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the subsequent cooling rate is established.

-

Analysis: The total heat released is calculated from the observed temperature change and the previously determined heat capacity of the calorimeter system (calibrated with a standard like benzoic acid). Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.

-

Calculation: The heat of combustion (ΔH°c) is calculated from the corrected heat release and the mass of the sample. This value is then used with the known heats of formation of CO₂ and H₂O to determine the enthalpy of formation (ΔH°f) of this compound.

Structural Analysis by X-ray Crystallography

While a single crystal structure for this compound has not been reported, single-crystal X-ray diffraction remains the definitive method for determining the precise solid-state geometry of molecules, which would directly reveal the extent of bond angle distortion.

Protocol: General Single-Crystal X-ray Diffraction Workflow [15][16][17][18][19]

-

Crystal Growth: High-quality single crystals of a substance are grown, typically by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. For a volatile liquid like this compound, this would require low-temperature crystallization techniques.

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[15]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is exposed to a monochromatic X-ray beam and rotated, and the diffraction pattern is recorded on a detector.

-

Structure Solution: The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the space group of the crystal. The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.

-

Structure Refinement: An atomic model is fitted to the electron density map. The positions and thermal parameters of the atoms are then refined using a least-squares algorithm to achieve the best fit between the observed diffraction data and the data calculated from the model. This process yields precise bond lengths, bond angles, and torsional angles.

Computational Determination of Strain Energy

Computational chemistry is a powerful tool for quantifying ring strain, especially when experimental data is scarce. A common high-level approach involves calculating the energy of a homodesmotic reaction. This is a theoretical reaction where the number and types of bonds are conserved on both sides, isolating the energy difference due to strain.

Protocol: DFT Calculation of Strain Energy [17]

-

Geometry Optimization: The 3D structure of this compound is computationally optimized to find its lowest energy conformation. This is typically done using Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d).

-

Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Homodesmotic Reaction Design: A balanced hypothetical reaction is constructed. For this compound, a possible reaction is:

-

This compound + 8 Ethane → 4 n-Butane + 2 But-2-yne

-

-

Energy Calculations: The optimized energies (including thermal corrections to enthalpy) are calculated for all molecules in the homodesmotic reaction using the same level of theory.

-

Strain Energy Calculation: The strain energy is the negative of the calculated enthalpy of this reaction (SE = -ΔHrxn). This value represents the excess energy of this compound relative to its unstrained components.

Conclusion

The ring strain of this compound, calculated to be approximately 12.8 kcal/mol, is a direct consequence of the geometric constraints imposed on a ten-membered ring containing an sp-hybridized alkyne unit. This strain is primarily driven by the significant deviation of the C-C≡C bond angles from the ideal 180°. While less strained than smaller cycloalkynes, this inherent energy makes this compound a valuable substrate for strain-promoted reactions and a unique building block in advanced organic synthesis and drug development. A comprehensive understanding of its strain, achieved through a combination of thermochemical measurements and computational modeling, is critical for predicting its reactivity and effectively harnessing its chemical potential.

References

- 1. Angle-Strained Sila-Cycloalkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cycloalkyne - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. The heat of reaction of hydrogen with the exotic-looking hydrocarbon bicy.. [askfilo.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. explorationpub.com [explorationpub.com]

- 10. Hydrocarbons Class 11 Chemistry Notes - Free PDF [vedantu.com]

- 11. cycloalkanes.html [ursula.chem.yale.edu]

- 12. Hydrogenation of Alkynes Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 13. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules † [mdpi.com]

- 17. semanticscholar.org [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Cyclodecyne: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cyclodecyne, a strained cycloalkyne of significant interest in organic synthesis and bioconjugation. This document details its chemical identity, physical properties, synthesis protocols, and applications, with a focus on its role in advanced chemical methodologies.

Chemical Identity and Database References

This compound is a nine-membered carbon ring containing a triple bond. Its strained nature makes it a highly reactive and valuable intermediate in chemical synthesis.

| Identifier | Value |

| CAS Number | 3022-41-1[1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₆[1][2][4][5][6] |

| Molecular Weight | 136.23 g/mol [1][2][4][5] |

| PubChem CID | 137799[1][7] |

| Beilstein Reference | 2203338[1] |

| ChEBI ID | CHEBI:37817[1] |

| ChemSpider ID | 121452[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a reactive molecule often generated in situ for subsequent reactions.[1]

| Property | Value |

| Boiling Point | 204-205 °C at 760 mmHg[1][2][5][6] |

| Density | 0.86 - 0.898 g/cm³[1][2][5][6] |

| Flash Point | 66.4 °C[2][5][6] |

| Refractive Index | 1.471[2][5][6] |

Synthesis of this compound: Experimental Protocols

This compound can be synthesized through several methods. Below are detailed protocols for two common approaches.

Dehydrohalogenation of 1,2-Dibromocyclodecane

This method involves the elimination of two equivalents of hydrogen bromide from a vicinal dibromide.

Materials:

-

1,2-Dibromocyclodecane

-

Potassium tert-butoxide

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Argon or Nitrogen gas

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

-

Dissolve 1,2-dibromocyclodecane in anhydrous DMSO in the flask.

-

Slowly add a solution of at least two equivalents of potassium tert-butoxide in anhydrous DMSO to the reaction mixture at room temperature.

-

After the addition is complete, heat the mixture to promote the double elimination. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or chromatography.

Caption: Synthesis of this compound via Dehydrohalogenation.

Fritsch-Buttenberg-Wiechell Rearrangement

This rearrangement of a vinylidene carbene provides an alternative route to this compound.

Materials:

-

Appropriate 1,1-dihalo-2-cyclodecylidene precursor

-

Strong base (e.g., n-butyllithium in hexane)

-

Anhydrous solvent (e.g., tetrahydrofuran, THF)

-

Argon or Nitrogen gas

-

Quenching solution

-

Extraction solvent

-

Drying agent

Procedure:

-

In a flame-dried, multi-necked flask under an inert atmosphere, dissolve the dihalo-olefin precursor in anhydrous THF.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of a strong base, such as n-butyllithium, to the reaction mixture. This generates a vinylidene carbene intermediate.

-

Allow the reaction to stir at low temperature, followed by gradual warming to room temperature to induce the rearrangement.

-

Monitor the reaction for the formation of the alkyne.

-

Quench the reaction carefully with a suitable proton source.

-

Perform a standard aqueous workup and extraction with an organic solvent.

-

Dry the combined organic extracts and remove the solvent in vacuo.

-

Purify the resulting this compound by appropriate methods.

Caption: Fritsch-Buttenberg-Wiechell Rearrangement for this compound.

Spectroscopic Data (Reference)

| Spectroscopy | Expected Features |

| ¹³C NMR | Alkyne carbons (C≡C) would appear in the range of 60-90 ppm. Saturated carbons would appear further upfield. |

| ¹H NMR | Protons on carbons adjacent to the triple bond would be expected in the range of 2.0-3.0 ppm. Other methylene protons would be in the 1.2-1.8 ppm range. |

| IR Spectroscopy | A weak C≡C stretch is expected around 2100-2260 cm⁻¹. C-H stretches for sp³ carbons would be just below 3000 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 136.23. |

Applications in Research and Drug Development

This compound, as a strained alkyne, is a valuable reagent in "click chemistry," specifically in copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This bioorthogonal reaction is instrumental in bioconjugation, allowing for the labeling of biomolecules in living systems without the need for a toxic copper catalyst.

Experimental Workflow for SPAAC using this compound

The general workflow for utilizing this compound in a bioconjugation experiment is as follows:

-

Functionalization: A biomolecule of interest (e.g., a protein, nucleic acid, or cell surface glycan) is metabolically, enzymatically, or chemically labeled with an azide group.

-